

In-Depth Technical Guide: Photophysical Characterization of Disperse Yellow 211

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Compound of Interest

Compound Name: Disperse yellow 211

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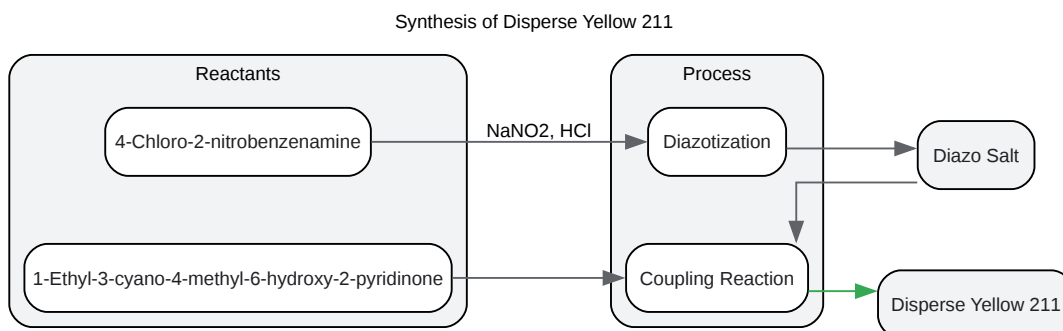
Abstract

Disperse Yellow 211, a monoazo pyridinone dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3][4][5] Its classification as a fluorescent dye suggests potential applications beyond textiles, including in research and development where its photophysical properties could be harnessed.[6][7][8] This technical guide provides a summary of the known characteristics of **Disperse Yellow 211** and outlines standardized experimental protocols for its comprehensive photophysical characterization. Due to a lack of specific quantitative photophysical data in publicly accessible literature, this document also presents data for structurally related azo pyridone dyes to offer approximate insights. Furthermore, it includes detailed experimental workflows and logical diagrams to guide researchers in their investigations.

Introduction to Disperse Yellow 211

Disperse Yellow 211 is a synthetic organic compound belonging to the single azo dye class.[9] Azo dyes are characterized by the presence of one or more azo groups ($-N=N-$) connecting aromatic rings. The specific chemical structure of **Disperse Yellow 211**, derived from the coupling of diazotized 4-Chloro-2-nitrobenzenamine and 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, gives rise to its yellow color.[9][10] While its primary application is in dyeing polyester fabrics, its fluorescent properties are of interest for broader scientific applications.[1][3][6][7][8]

Below is a diagram illustrating the general workflow for the synthesis of **Disperse Yellow 211**.



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Caption: Synthesis workflow for **Disperse Yellow 211**.

Physicochemical Properties of Disperse Yellow 211

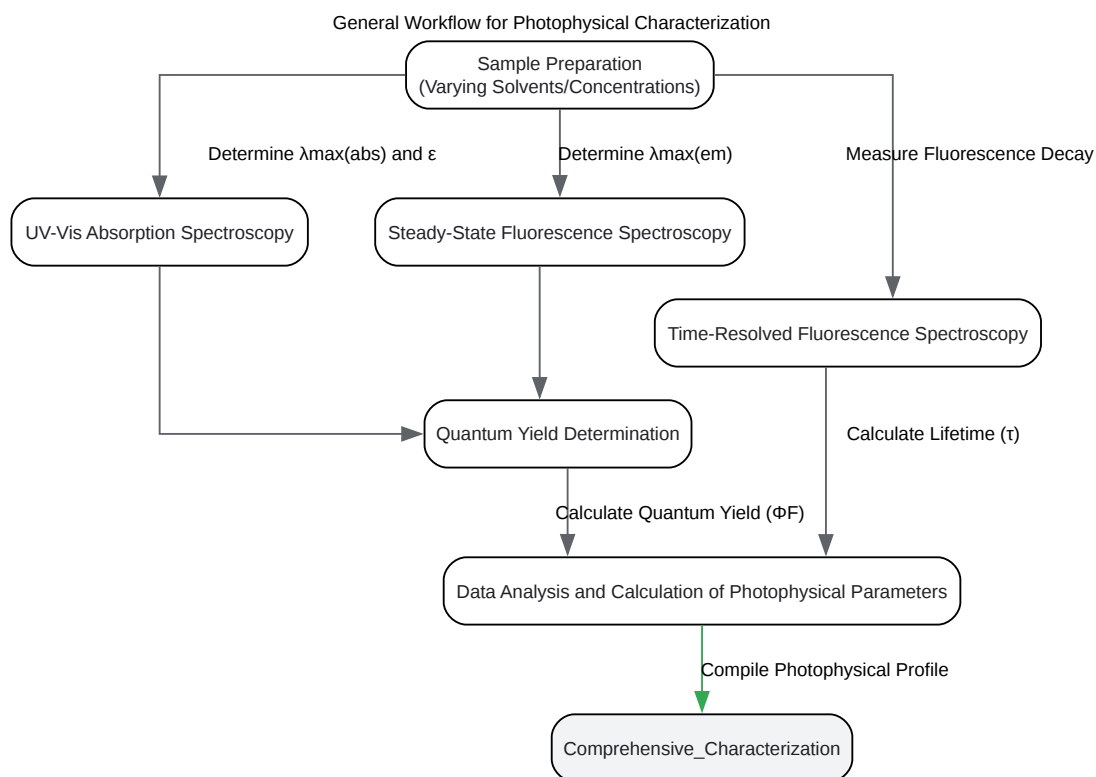
A summary of the known physicochemical properties of **Disperse Yellow 211** is presented in the table below. It is important to note that comprehensive photophysical data is not readily available in the literature.

Property	Value	Reference
Chemical Formula	C15H12ClN5O4	[3][9]
Molecular Weight	361.74 g/mol	[3][9]
CAS Number	86836-02-4, 70528-90-4	[3][9][11]
Appearance	Yellow to brilliant green-yellow powder/particles	[9]
Solubility	Soluble in acetone, alcohol, and benzene; insoluble in water.	[5]
Melting Point	227-229 °C	[12]

Photophysical Characterization: Experimental Protocols

A thorough understanding of the photophysical properties of a dye is crucial for its application in research and drug development. This section outlines the standard experimental protocols for characterizing **Disperse Yellow 211**.

The following diagram illustrates a general workflow for the photophysical characterization of a fluorescent dye.



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Caption: Workflow for photophysical characterization.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, the wavelength of maximum absorption (λ_{max}), and the molar extinction coefficient (ϵ).

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Disperse Yellow 211** in a suitable solvent (e.g., ethanol, acetone, or DMSO) of known concentration. From the stock solution, prepare a series of dilutions with varying concentrations.
- **Instrumentation:** Use a dual-beam UV-Visible spectrophotometer.
- **Measurement:** Record the absorption spectra of the sample solutions in a quartz cuvette (1 cm path length) over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Plot absorbance at λ_{max} versus concentration. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_{em}).

Methodology:

- **Sample Preparation:** Use the same set of diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Instrumentation:** Use a spectrofluorometer.
- **Measurement:** Excite the sample at its absorption maximum (λ_{max}). Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
- **Data Analysis:** Identify the wavelength of maximum fluorescence emission (λ_{em}). The difference between λ_{em} and λ_{max} is the Stokes shift.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Comparative Method):

- **Standard Selection:** Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to **Disperse Yellow 211** (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Fluorescein in 0.1 M NaOH).
- **Sample Preparation:** Prepare solutions of the standard and **Disperse Yellow 211** in the same solvent with closely matched absorbances at the same excitation wavelength (absorbance < 0.1).
- **Measurement:** Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
- **Data Analysis:** Calculate the integrated fluorescence intensities of the corrected spectra for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

where:

- Φ_r is the quantum yield of the reference.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

- Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
- Measurement: Excite the sample with short light pulses and measure the arrival times of the emitted photons relative to the excitation pulse.
- Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Expected Photophysical Properties and Analogs

While specific data for **Disperse Yellow 211** is scarce, data from structurally similar azo pyridone dyes can provide an estimation of its behavior. Azo pyridone dyes are known to exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent.

The following table presents photophysical data for some related azo pyridone dyes. This data should be used as a reference only and does not represent experimentally verified values for **Disperse Yellow 211**.

Compound	Solvent	λ_{max} (abs) (nm)	Molar Extinction Coefficient (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
APY-M (azo pyridone derivative)	PGMEA	437	2.7×10^5	[13][14]
APY-D (azo pyridone derivative)	PGMEA	435	3.0×10^5	[13][14]
Disperse Yellow 241	PGMEA	425	-	[14]

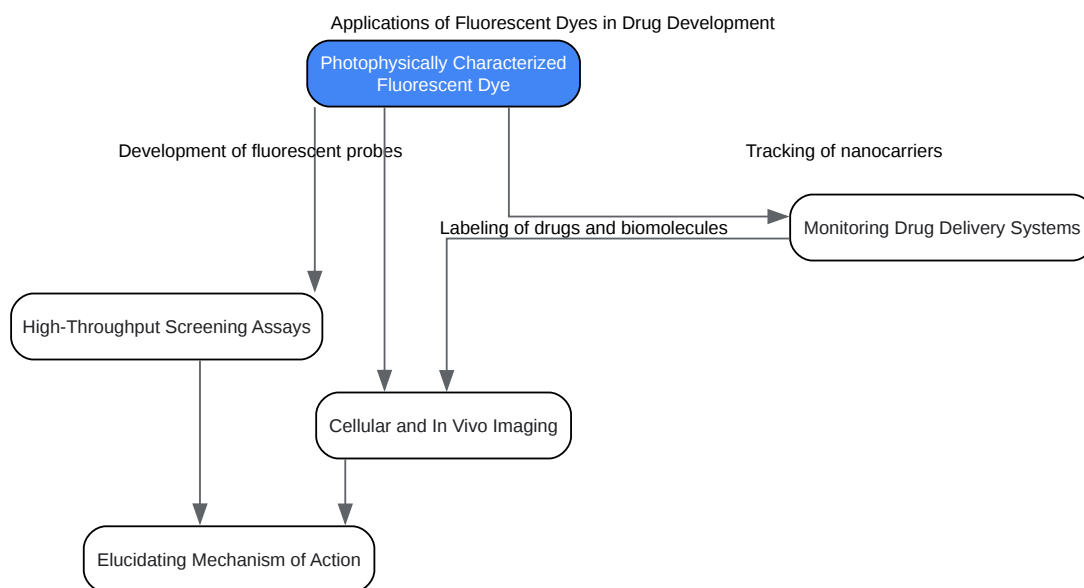
Relevance to Drug Development

The photophysical properties of fluorescent molecules are critical in various aspects of drug development:

- High-Throughput Screening (HTS): Fluorescent probes can be used to develop assays for screening large libraries of compounds for potential drug candidates.
- Bioimaging: Fluorescently labeled drugs or target molecules allow for the visualization of their distribution and localization within cells and tissues.
- Drug Delivery: Fluorescent dyes can be incorporated into drug delivery systems to monitor their uptake, release, and biodistribution.

A comprehensive photophysical characterization of **Disperse Yellow 211** is the first step toward exploring its potential in these and other biomedical applications.

The diagram below illustrates the potential applications of a well-characterized fluorescent dye in the drug development pipeline.



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Caption: Role of fluorescent dyes in drug development.

Conclusion

Disperse Yellow 211 is a commercially available dye with fluorescent properties that remain largely uncharacterized in the scientific literature. This guide provides the necessary framework for researchers to conduct a thorough photophysical investigation of this molecule. By following the outlined experimental protocols, it will be possible to determine its key photophysical parameters, which is a prerequisite for exploring its potential in advanced applications, including those in the field of drug development. The lack of existing data highlights an opportunity for novel research that could uncover new uses for this readily available compound.

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